N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride
CAS No.: 1353977-20-4
Cat. No.: VC8233626
Molecular Formula: C13H21ClN2
Molecular Weight: 240.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353977-20-4 |
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Molecular Formula | C13H21ClN2 |
Molecular Weight | 240.77 g/mol |
IUPAC Name | N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H |
Standard InChI Key | WGSQJTLXGZITDB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |
Canonical SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structure combines a pyrrolidine heterocycle with a 4-methylbenzyl substituent, contributing to its lipophilicity and stereochemical complexity. Key properties include:
Property | Value |
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IUPAC Name | N-[(4-Methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine hydrochloride |
Molecular Formula | |
Molecular Weight | 240.77 g/mol |
SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |
Canonical SMILES | CC1=CC=C(C=C1)CNCC2CCCN2.Cl |
Storage Conditions | Inert atmosphere, room temperature |
The pyrrolidine ring enables conformational flexibility, while the 4-methylbenzyl group enhances aromatic interactions, potentially influencing receptor binding .
Synthesis and Optimization
Synthetic routes often begin with 2-pyrrolidone derivatives. A representative method involves:
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Benzylation: Reacting 2-pyrrolidone with 4-methylbenzyl chloride in a basic medium (e.g., sodium hydroxide) to form N-(4-methylbenzyl)-2-pyrrolidone .
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Alkylation and Nitromethane Addition: Treating the intermediate with dimethyl sulfate and nitromethane in methanol, followed by reduction using catalytic hydrogenation (e.g., Raney nickel) to yield the primary amine .
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Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .
This three-step process achieves yields of 60–82%, with purification via distillation or crystallization .
Pharmacological and Biochemical Insights
Receptor Interaction Studies
Preliminary studies on structurally related compounds suggest affinity for neurotransmitter receptors:
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Serotonin (5-HT) and Dopamine Receptors: Analogous benzylamine-pyrrolidine hybrids exhibit modulatory effects on mood and behavior, likely due to interactions with monoamine transporters .
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REV-ERBα Agonism: Pyridine-pyrrolidine derivatives (e.g., GSK2945) show circadian rhythm regulation via REV-ERBα activation, hinting at potential applications in metabolic or neurological disorders .
GHS Hazard | Statement |
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Skin Irritation (Cat. 2) | H315: Causes skin irritation |
Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation |
Respiratory Irritation | H335: May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .
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First Aid: Rinse skin/eyes with water; seek medical attention if irritation persists .
Comparative Analysis with Related Compounds
The compound’s unique structure differentiates it from similar benzylamine derivatives:
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